洛索洛芬钠

概述

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Loxoprofen sodium is a non-selective inhibitor of cyclooxygenase enzymes, which are responsible for the formation of various biologically active pain, fever, and inflammatory mediators . These include prostaglandins, prostacyclin, thromboxane, and arachidonic acid .

Cellular Effects

Loxoprofen sodium, by inhibiting the cyclooxygenase enzymes, reduces the synthesis of prostaglandins from arachidonic acid . This leads to a decrease in the production of mediators that cause pain, fever, and inflammation, thereby influencing cell function .

Molecular Mechanism

The mechanism of action of loxoprofen sodium involves the non-selective inhibition of cyclooxygenase enzymes . This results in the reduction of prostaglandins synthesis from arachidonic acid .

Temporal Effects in Laboratory Settings

The effects of loxoprofen sodium have been studied over time in laboratory settings. In active comparator-controlled trials, oral loxoprofen therapy provided analgesic efficacy that generally did not significantly differ from that of other NSAIDs .

Dosage Effects in Animal Models

In animal models, the effects of loxoprofen sodium have been observed to vary with different dosages . For instance, its therapeutic effects in adjuvant arthritis were shown at 6 mg/kg intramuscularly and 3mg/kg orally .

Metabolic Pathways

Loxoprofen sodium is a prodrug that is rapidly converted to its active trans-alcohol metabolite by carbonyl reductase in the liver . The parent drug has also been observed to undergo oxidation via CYP3A4/5 to two hydroxylated metabolites and glucuronidation by UGT2B7 to two glucuronide metabolites .

Transport and Distribution

After oral administration, loxoprofen sodium is rapidly and completely absorbed from the gastrointestinal tract with a bioavailability of 95% . The absorption phase of the medication occurs in the first 4-6 hours after ingestion .

Subcellular Localization

As a small molecule drug, loxoprofen sodium does not have a specific subcellular localization. Its target, the cyclooxygenase enzymes, are located in the endoplasmic reticulum and nuclear envelope .

准备方法

合成路线和反应条件

取代反应: 用特定公式表示的化合物在有机溶剂中与六亚甲基四胺发生取代反应。

水解: 反应产物用无机酸水解得到中间体化合物。

缩合反应: 中间体化合物在有机溶剂中与另一种化合物缩合形成新的中间体。

工业生产方法

洛索洛芬的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程通常包括溶剂萃取、结晶和纯化等步骤,以获得适合制药用途的最终产品 .

化学反应分析

反应类型

洛索洛芬经历了几种类型的化学反应,包括:

氧化: 洛索洛芬可以被氧化形成羟基化代谢物.

还原: 该化合物在肝脏中被羰基还原酶还原为其活性反式醇代谢物.

取代: 洛索洛芬可以发生取代反应形成各种衍生物.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和其他过氧化物.

还原: 还原通常由羰基还原酶等酶催化.

主要形成的产物

羟基化代谢物: 在氧化反应过程中形成.

反式醇代谢物: 还原过程中形成的洛索洛芬活性形式.

各种衍生物: 通过取代反应形成.

相似化合物的比较

洛索洛芬与其他NSAID(如布洛芬、萘普生和酮洛芬)进行比较 . 虽然所有这些化合物都具有作为环氧合酶抑制剂的类似作用机制,但洛索洛芬在其迅速转化为活性代谢物方面是独特的,这可能导致更快的起效 . 此外,与其他一些NSAID相比,洛索洛芬的胃肠道副作用发生率较低 .

类似化合物清单

- 布洛芬

- 萘普生

- 酮洛芬

- 消炎痛

- 塞来昔布

洛索洛芬独特的特性和多种应用使其成为科学研究和临床实践中的一种宝贵化合物。

生物活性

Loxoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has garnered attention in various clinical and experimental studies, revealing its multifaceted biological activities. This article delves into the biological activity of loxoprofen sodium, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

Loxoprofen sodium functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. However, loxoprofen exhibits unique characteristics compared to traditional NSAIDs:

- Selective COX Inhibition : Studies indicate that loxoprofen sodium shows minimal activity against recombinant human COX-1 and COX-2 enzymes, suggesting a different mechanism of action compared to other NSAIDs, which may lead to fewer gastrointestinal side effects .

- Reduction of Oxidative Stress : Research demonstrates that loxoprofen sodium can alleviate oxidative stress induced by angiotensin II in human umbilical vein endothelial cells (HUVECs). It reduces reactive oxygen species (ROS) levels and apoptosis rates by modulating apoptotic pathways involving Bax, Bcl-2, and caspase-3 .

Efficacy in Clinical Settings

Loxoprofen sodium has been evaluated for its efficacy in various clinical scenarios, particularly in managing chronic pain conditions.

Case Studies

- Chronic Inflammatory Pain : A real-world observational study involving 60 patients treated with a loxoprofen sodium hydrogel patch (LX-P) reported that 93.33% found the treatment effective after two weeks. The study noted significant reductions in swelling and pain dysfunction, with 90% patient satisfaction .

- Comparison with Oral Formulations : Another study compared the efficacy of LX-P with oral loxoprofen tablets (LX-T). The hydrogel patch showed superior performance in patients without peripheral arthritis, achieving higher response rates on pain relief assessments (ASAS20) .

- Long-term Effects on Nocturia : A study examined the long-term effects of loxoprofen sodium on nocturia. After six months of treatment, patients experienced a significant reduction in nocturia episodes compared to baseline measurements, indicating potential benefits beyond pain relief .

Data Summary

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of loxoprofen sodium:

Safety Profile

While loxoprofen sodium is generally well-tolerated, some adverse effects have been reported:

属性

Key on ui mechanism of action |

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc). |

|---|---|

CAS 编号 |

80382-23-6 |

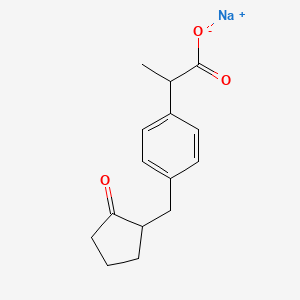

分子式 |

C15H18NaO3 |

分子量 |

269.29 g/mol |

IUPAC 名称 |

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18); |

InChI 键 |

IEPGDDWZDRJSIT-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+] |

手性 SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+] |

规范 SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na] |

外观 |

Solid powder |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

156-S 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid 2-OCPPP CS 600 CS-600 loxoprofen loxoprofen alcohol loxoprofen sodium dihydrate loxoprofen sodium, (R*,S*)-isomer sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate sodium loxoprofen |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Loxoprofen sodium?

A1: Loxoprofen sodium itself is a prodrug, meaning it is inactive until metabolized in the body. Its active metabolite, Loxoprofen-SRS, inhibits both cyclooxygenase (COX)-1 and COX-2 enzymes. [] This inhibition prevents the production of prostaglandins, which are key mediators of inflammation and pain. [, , ]

Q2: How does the inhibition of COX enzymes lead to pain relief?

A2: Prostaglandins, produced by COX enzymes, sensitize nerve endings to pain mediators like bradykinin and histamine. By inhibiting COX, Loxoprofen sodium reduces prostaglandin production and thereby decreases pain perception. [, , ]

Q3: Does Loxoprofen sodium target COX-1 and COX-2 equally?

A3: Loxoprofen-SRS, the active metabolite, exhibits non-selective inhibition of both COX-1 and COX-2. [] This means it can affect both physiological processes mediated by COX-1 (like gastric mucosal protection) and inflammatory processes mediated by COX-2.

Q4: Beyond pain relief, are there other therapeutic benefits observed with Loxoprofen sodium?

A4: Studies suggest Loxoprofen sodium might offer benefits beyond analgesia. For instance, it showed a reduction in atherosclerotic lesion formation in mice, likely through its anti-inflammatory effects. [] Additionally, it has been investigated for its potential in treating nocturia, possibly by reducing nighttime urine production. []

Q5: What is the molecular formula and weight of Loxoprofen sodium?

A5: Loxoprofen sodium, in its dihydrate form, has the molecular formula C16H17NaO5. Its molecular weight is 336.3 g/mol.

Q6: Has research explored improving the delivery of Loxoprofen sodium?

A7: Yes, researchers have investigated advanced delivery systems like nano-sized transfersomes for Loxoprofen sodium. [] These lipid-based carriers aim to enhance drug penetration through the skin for topical applications. The selection of appropriate gelling agents, such as carbopol 974p, was found to be crucial in optimizing drug release profiles and physical properties of the gels. []

Q7: How is Loxoprofen sodium absorbed and metabolized in the body?

A8: Loxoprofen sodium is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, where it is converted into its active metabolite, Loxoprofen-SRS. [, ]

Q8: How is Loxoprofen sodium eliminated from the body?

A9: Both Loxoprofen sodium and its metabolites are primarily eliminated through urine. []

Q9: Does the timing of Loxoprofen sodium administration affect its efficacy for pain relief?

A10: Research suggests that administering Loxoprofen sodium preemptively, meaning before surgery or a procedure, can significantly reduce postoperative pain. [, , ]

Q10: What types of in vivo models have been used to study Loxoprofen sodium?

A11: Animal models, particularly rodents, have been employed to investigate the effects of Loxoprofen sodium on various conditions. For instance, researchers used apoE−/− mice fed a Western diet to study the drug's impact on atherosclerosis. [] Rat models have also been used to evaluate its analgesic and anti-inflammatory properties in settings like paw edema and air pouch inflammation. []

Q11: What are the key findings from clinical trials on Loxoprofen sodium?

A11: Clinical trials have investigated the use of Loxoprofen sodium in various conditions:

- Dental Pain: It has been shown to be effective in reducing pain after tooth extractions. [, , ] One study found that its efficacy was comparable to diclofenac potassium for this purpose. []

- Osteoarthritis: Trials have explored its use in managing pain and improving function in patients with knee osteoarthritis. [, ]

- Ankylosing Spondylitis: Research suggests potential benefits in reducing pain and inflammation in this inflammatory arthritis. []

Q12: What are the known side effects associated with Loxoprofen sodium?

A13: Like other non-selective NSAIDs, gastrointestinal side effects are a concern with Loxoprofen sodium. [, ] Other reported adverse effects, though less common, include bronchiolitis obliterans organizing pneumonia (BOOP), colonic ulceration, and ileal ulcers. [, , ]

Q13: What analytical methods are commonly employed to measure Loxoprofen sodium levels?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used to quantify Loxoprofen sodium in various matrices, including pharmaceutical formulations and biological samples. [, , , , ] Mass spectrometry (MS) coupled with HPLC has also been utilized, offering enhanced sensitivity and selectivity for pharmacokinetic studies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。